molecular formula C9H11NO4 B184613 2-Methoxy-5-(2-nitroethyl)phenol CAS No. 322474-09-9

2-Methoxy-5-(2-nitroethyl)phenol

Cat. No. B184613
M. Wt: 197.19 g/mol
InChI Key: ITIMUCQQHDXMIW-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(2-nitroethyl)phenol” is a chemical compound with the molecular formula C9H11NO4 . It’s a member of the phenols, which are aromatic compounds with a hydroxyl group attached to a carbon atom in the aromatic ring .


Synthesis Analysis

The synthesis of phenol derivatives like “2-Methoxy-5-(2-nitroethyl)phenol” has been a subject of research. Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(2-nitroethyl)phenol” consists of a phenol group (an aromatic ring with a hydroxyl group) and a methoxy group (a methyl ether) attached to the aromatic ring .

Scientific Research Applications

Nitrated Phenols in the Atmosphere

Nitrated phenols, including compounds similar to 2-Methoxy-5-(2-nitroethyl)phenol, have been extensively studied for their atmospheric presence and effects. These compounds can originate from various sources, including combustion processes and hydrolysis of pesticides. They play significant roles in atmospheric chemistry, including acting as intermediates in the formation of secondary organic aerosols. The study by Harrison et al. (2005) reviews the occurrence, sources, and analytical techniques for nitrophenols in the atmosphere, emphasizing the need for further research to clarify the processes leading to their environmental presence (Harrison et al., 2005).

Phenolic Compounds and Their Bioactivities

Phenolic compounds, such as syringic acid and pterostilbene, which share structural features with 2-Methoxy-5-(2-nitroethyl)phenol, have been the focus of numerous studies due to their therapeutic applications and industrial importance. For instance, syringic acid exhibits a wide range of therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory activities. It demonstrates the potential of phenolic compounds in biomedicine and bioremediation applications (Srinivasulu et al., 2018). Similarly, pterostilbene has been reviewed for its beneficial effects on diabetes, liver steatosis, and serum lipids, further highlighting the health-promoting effects of methoxylated phenolic compounds (Gómez-Zorita et al., 2019).

Phenolics in Environmental and Industrial Applications

Phenolic compounds are also significant in environmental applications, such as in the adsorption of pollutants from water. Studies have explored the use of various materials for the removal of phenol and its derivatives, highlighting the role of phenolic compounds in environmental remediation efforts (Kumar et al., 2007). Additionally, the catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, demonstrates the industrial importance of transforming phenolic compounds into valuable chemical products (Tarabanko & Tarabanko, 2017).

Safety And Hazards

Phenol derivatives can be hazardous. They are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers. Many synthesis methods have been invented, and in recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols .

properties

IUPAC Name

2-methoxy-5-(2-nitroethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIMUCQQHDXMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356197
Record name 2-methoxy-5-(2-nitroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(2-nitroethyl)phenol

CAS RN

322474-09-9
Record name 2-methoxy-5-(2-nitroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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